Regioisomeric Differentiation: Pyridin-3-ylmethyl vs. Pyridin-2-ylmethyl Amide Substituent Impact on Kinase Selectivity
The pyridin-3-ylmethyl substitution pattern in the target compound (CAS 1448077-73-3) positions the pyridine nitrogen at the meta position relative to the amide linker, creating a distinct hydrogen-bond acceptor vector compared to the ortho-substituted pyridin-2-ylmethyl analog (CAS 1448067-01-3). Patent WO2015123453A1 discloses that pyridazine-3-carboxamides with heteroarylalkyl amide substituents exhibit differential JAK isoform inhibition depending on the heterocycle identity and regioisomeric attachment point [1]. While specific IC50 data for CAS 1448077-73-3 is not publicly reported, the patent's structure-activity tables indicate that regioisomeric variation in the pyridinylmethyl group can alter JAK3 vs. JAK1 selectivity ratios by >10-fold in closely related analogs [1].
| Evidence Dimension | Predicted kinase selectivity shift driven by pyridine regioisomer attachment (3-ylmethyl vs. 2-ylmethyl) |
|---|---|
| Target Compound Data | Pyridin-3-ylmethyl amide substituent (CAS 1448077-73-3); meta-pyridine nitrogen geometry |
| Comparator Or Baseline | Pyridin-2-ylmethyl analog (CAS 1448067-01-3); ortho-pyridine nitrogen geometry |
| Quantified Difference | >10-fold selectivity shift between JAK isoforms observed for analogous regioisomeric pairs in patent examples (exact values for CAS 1448077-73-3 not disclosed) |
| Conditions | JAK1, JAK2, JAK3, TYK2 biochemical kinase inhibition assays; WO2015123453A1 Example compounds |
Why This Matters
Procuring the incorrect regioisomer (e.g., pyridin-2-ylmethyl instead of 3-ylmethyl) can invert or abolish target isoform selectivity, rendering SAR datasets non-comparable and potentially invalidating lead optimization efforts.
- [1] WO2015123453A1 — Pyridazine compounds as JAK inhibitors. International Patent Application, filed Feb. 12, 2015. Describes pyridazine-3-carboxamides with various heteroarylalkyl amide substituents and their differential JAK isoform inhibition. View Source
